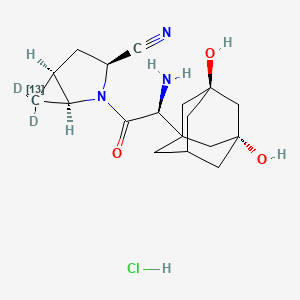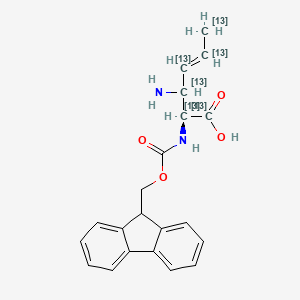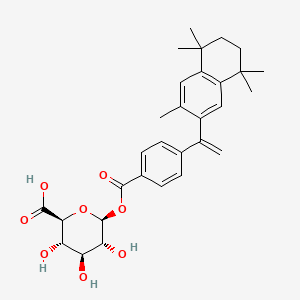
Bexarotene acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bexarotene acyl-beta-D-glucuronide is a glucuronide metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is formed through the conjugation of bexarotene with D-glucuronic acid, resulting in a glucuronide ester. It is known for its role in the metabolism and excretion of bexarotene in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bexarotene acyl-beta-D-glucuronide involves the esterification of bexarotene with D-glucuronic acid. This process typically requires the use of activating agents such as carbodiimides to facilitate the formation of the ester bond. The reaction is carried out under mild conditions to prevent the degradation of the sensitive glucuronic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bexarotene acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of bexarotene and D-glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, resulting in the formation of hydroxylated metabolites.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted glucuronides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Bexarotene and D-glucuronic acid.
Oxidation: Hydroxylated metabolites of this compound.
Substitution: Substituted glucuronides with various functional groups.
Aplicaciones Científicas De Investigación
Bexarotene acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of glucuronide esters.
Biology: Investigated for its role in the metabolism and excretion of bexarotene, providing insights into drug metabolism and pharmacokinetics.
Medicine: Studied for its potential therapeutic effects and its role in the detoxification of bexarotene.
Mecanismo De Acción
Bexarotene acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of bexarotene. The compound is formed in the liver through the action of UDP-glucuronosyltransferase enzymes, which conjugate bexarotene with D-glucuronic acid. This glucuronidation process enhances the solubility and excretion of bexarotene, facilitating its removal from the body. The molecular targets and pathways involved include the retinoid X receptors (RXRs) and the glucuronidation pathway .
Comparación Con Compuestos Similares
Similar Compounds
Bexarotene acyl-beta-D-glucoside: Similar in structure but involves the conjugation of bexarotene with D-glucose instead of D-glucuronic acid.
Phenylacetic acid acyl glucuronide: Another acyl glucuronide compound used as a model for studying glucuronidation reactions.
Ibuprofen acyl glucuronide: A well-known acyl glucuronide formed from the metabolism of ibuprofen.
Uniqueness
Bexarotene acyl-beta-D-glucuronide is unique due to its specific formation from bexarotene, a synthetic retinoid. Its role in the metabolism and excretion of bexarotene distinguishes it from other acyl glucuronides, which are typically formed from non-retinoid compounds. Additionally, its therapeutic relevance in the treatment of cutaneous T-cell lymphoma adds to its uniqueness .
Propiedades
Fórmula molecular |
C30H36O8 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36O8/c1-15-13-20-21(30(5,6)12-11-29(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)27(36)38-28-24(33)22(31)23(32)25(37-28)26(34)35/h7-10,13-14,22-25,28,31-33H,2,11-12H2,1,3-6H3,(H,34,35)/t22-,23-,24+,25-,28-/m0/s1 |
Clave InChI |
VINSDXGLDYSZBG-SLIMJBHWSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


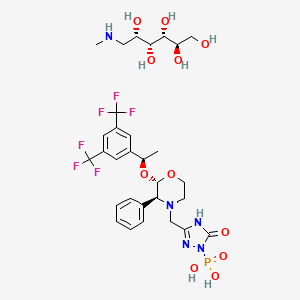

![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
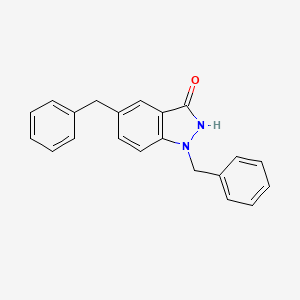

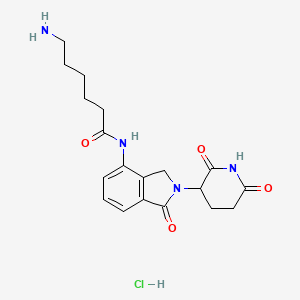
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
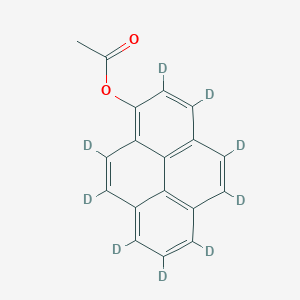

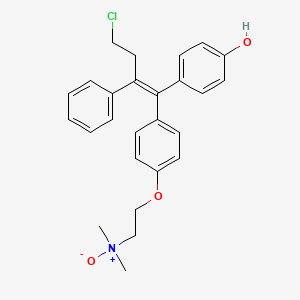
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
